molecular formula C48H75O3P B12769734 Tris(2,4-di-tert-pentylphenyl) phosphite CAS No. 1065-97-0

Tris(2,4-di-tert-pentylphenyl) phosphite

Cat. No.: B12769734
CAS No.: 1065-97-0
M. Wt: 731.1 g/mol
InChI Key: ZMPODEGAECKFEA-UHFFFAOYSA-N
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Description

Tris(2,4-di-tert-pentylphenyl) phosphite (CAS 1065-97-0) is a sterically hindered organophosphite compound with the molecular formula C₄₈H₇₅O₃P and an average molecular mass of 731.099 g/mol . This chemical structure, featuring bulky tert-pentyl substituents, is strategically designed to enhance performance as a stabilizer in polymer research and development. As a processing stabilizer, its primary research value lies in mitigating polymer degradation during high-temperature manufacturing processes such as extrusion and injection molding . The compound functions as a sacrificial hydroperoxide decomposer, effectively scavenging free radicals and preventing the chain-propagation reactions that lead to oxidative degradation . This mechanism helps preserve the molecular weight, color, and mechanical properties—including impact strength and flexibility—of advanced polymers like polyolefins and engineering plastics . By extending the service life and maintaining the performance of polymeric materials under thermal and oxidative stress, this compound is a critical reagent for developing more durable and reliable plastic materials. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1065-97-0

Molecular Formula

C48H75O3P

Molecular Weight

731.1 g/mol

IUPAC Name

tris[2,4-bis(2-methylbutan-2-yl)phenyl] phosphite

InChI

InChI=1S/C48H75O3P/c1-19-43(7,8)34-25-28-40(37(31-34)46(13,14)22-4)49-52(50-41-29-26-35(44(9,10)20-2)32-38(41)47(15,16)23-5)51-42-30-27-36(45(11,12)21-3)33-39(42)48(17,18)24-6/h25-33H,19-24H2,1-18H3

InChI Key

ZMPODEGAECKFEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

Abiotic Degradation Pathways

The primary abiotic degradation pathways for organophosphite antioxidants like Tris(2,4-di-tert-pentylphenyl) phosphite (B83602) are hydrolysis and oxidation. These processes can be influenced by environmental factors such as temperature, pH, and exposure to ultraviolet (UV) radiation.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phosphite esters, this can lead to the cleavage of the ester linkages. However, studies on the analog Tris(2,4-di-tert-butylphenyl) phosphite have shown it to be hydrolytically stable under environmentally relevant pH conditions (pH 4, 7, and 9) according to OECD Guideline 111. oecd.org The bulky di-tert-pentylphenyl groups in Tris(2,4-di-tert-pentylphenyl) phosphite are expected to provide significant steric hindrance, which would similarly limit the access of water molecules to the phosphorus center, thus making significant hydrolysis under normal environmental conditions unlikely.

Oxidation represents a major transformation pathway for this compound in the environment. The phosphorus (III) center in the phosphite molecule is readily oxidized to a phosphorus (V) center, forming the corresponding phosphate (B84403) ester. This transformation can be initiated by various environmental factors.

Simulation studies on the butyl analog have demonstrated that exposure to heat, UV radiation, and even contact with water can significantly promote its transformation to the phosphate form. researchgate.netnih.gov This oxidation is a key aspect of its function as a secondary antioxidant in polymers, where it reduces hydroperoxides. vinatiorganics.com In the environment, this process leads to the formation of a more stable and persistent transformation product. The calculated photo-oxidation half-life for the butyl analog is approximately 5.4 hours through indirect reactions with hydroxyl radicals in the atmosphere. oecd.org

Biotic Degradation

Biotic degradation involves the breakdown of a chemical by microorganisms. Based on studies of its butyl analog, Tris(2,4-di-tert-pentylphenyl) phosphite (B83602) is not expected to be readily biodegradable. An OECD 301B test on Tris(2,4-di-tert-butylphenyl) phosphite showed only 6% degradation over 28 days, indicating its persistence against microbial breakdown in the environment. oecd.org The complex structure and low water solubility of these compounds likely limit their bioavailability to microorganisms.

Formation of Transformation Products

The environmental transformation of Tris(2,4-di-tert-pentylphenyl) phosphite (B83602) leads to the formation of several key products. The primary and most significant transformation product is its oxidized form, Tris(2,4-di-tert-pentylphenyl) phosphate (B84403). researchgate.netnih.gov This phosphate derivative is more persistent than the parent phosphite compound. tandfonline.com

Further degradation of the phosphate can occur through the hydrolysis of its ester bonds, although this is a slower process. This subsequent transformation leads to the formation of bis(2,4-di-tert-pentylphenyl) phosphate and eventually 2,4-di-tert-pentylphenol (B85779). nih.gov The presence of both the parent phosphite and its various transformation products has been detected in various environmental matrices and consumer products, indicating their release and persistence. nih.govnih.govacs.org

Table 1: Environmental Fate and Degradation of Tris(2,4-di-tert-pentylphenyl) phosphite and its Analogs

Process Description Influencing Factors Key Findings for Analog (Tris(2,4-di-tert-butylphenyl) phosphite)
Hydrolysis Cleavage of P-O bonds by water. pH, Temperature Stable at pH 4, 7, and 9. oecd.org
Oxidation Conversion of phosphite (P-III) to phosphate (P-V). Heat, UV radiation, Oxygen A major transformation pathway. researchgate.netnih.gov
Photo-oxidation Oxidation initiated by light. Sunlight (UV) Calculated atmospheric half-life of 5.4 hours. oecd.org

| Biodegradation | Breakdown by microorganisms. | Microbial activity, Bioavailability | Not readily biodegradable (6% in 28 days). oecd.org |

Table 2: Major Transformation Products of this compound

Parent Compound Primary Transformation Product Secondary Transformation Products

An in-depth examination of the environmental behavior of this compound and its analogs reveals a complex interplay of persistence, transformation, and mobility. As a member of the hindered phosphite antioxidant class, its environmental fate is largely understood through extensive studies of its close structural analog, Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168. The following sections detail the key environmental processes this class of compounds undergoes after its release into the environment.

(Note: The information in this article is predominantly based on studies of Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168), representing the general environmental behavior and transformation of this class of compounds.)

Degradation Products

The primary degradation product of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) is its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate (B84403). oecd.orgresearchgate.netresearchgate.net This conversion is a key part of its stabilizing function. wikipedia.org Another significant degradation product, resulting from hydrolysis, is 2,4-di-tert-butylphenol (B135424). researchgate.netresearchgate.net Studies have shown that the phosphate is the major degradation product during extrusion, storage, and exposure to sunlight, while the phenol (B47542) is more prominent after UV irradiation. researchgate.net

Advanced Analytical Characterization Techniques for Tris 2,4 Di Tert Pentylphenyl Phosphite and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic methods are fundamental in confirming the identity and assessing the purity of Tris(2,4-di-tert-pentylphenyl) phosphite (B83602). These techniques probe the molecular structure, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of related phosphite antioxidants like Tris(2,4-di-tert-butylphenyl) phosphite, characteristic signals corresponding to the aromatic protons and the bulky tert-butyl or tert-pentyl groups are observed. The aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons of the tert-pentyl groups resonate in the upfield region. Integration of these signals allows for the determination of the relative number of protons in different chemical environments, confirming the substitution pattern on the phenyl rings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals are observed for the aromatic carbons and the aliphatic carbons of the tert-pentyl groups. The chemical shifts of the aromatic carbons are influenced by the position of the bulky alkyl substituents and the phosphite ester linkage.

³¹P NMR (Phosphorus-31 NMR): ³¹P NMR is particularly valuable for the analysis of organophosphorus compounds. mdpi.com It provides a specific signal for the phosphorus atom, with a chemical shift that is highly sensitive to its chemical environment and oxidation state. mdpi.comnih.gov For phosphite esters like Tris(2,4-di-tert-pentylphenyl) phosphite, a characteristic signal is expected in a specific region of the spectrum. Upon oxidation to its phosphate (B84403) derivative, a significant downfield shift of the ³¹P signal is observed, making this technique ideal for monitoring degradation. researchgate.net

NMR Technique Typical Application for this compound
¹H NMRElucidation of the proton environment, confirmation of aromatic and alkyl groups.
¹³C NMRCharacterization of the carbon framework of the molecule.
³¹P NMRSpecific detection of the phosphorus center, differentiation between phosphite and its phosphate oxidation product. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. For the closely related Tris(2,4-di-tert-butylphenyl) phosphite, a notable absorption band appears around 646 cm⁻¹, which can be utilized for its quantification. researchgate.net The analysis of polymer additives by FTIR is a common practice for identification and quality control. shim-pol.pl

Key vibrational modes for phosphite esters include P-O-C stretching and aromatic C-H bending. The presence and position of these bands can confirm the identity of the compound and assess its purity by detecting the presence of impurities or degradation products, such as the corresponding phosphate, which would show a distinct P=O stretching band.

FTIR Absorption Region Corresponding Functional Group/Vibration
3100-3000 cm⁻¹Aromatic C-H stretching
2960-2850 cm⁻¹Aliphatic C-H stretching (from tert-pentyl groups)
1600-1450 cm⁻¹Aromatic C=C stretching
1250-1150 cm⁻¹P-O-Ar stretching
900-650 cm⁻¹Aromatic C-H out-of-plane bending

High-Resolution Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for the simultaneous analysis of its derivatives. Coupling these separation methods with mass spectrometry provides high sensitivity and specificity for detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like phosphite antioxidants. When coupled with Mass Spectrometry (MS), it allows for the sensitive and selective determination of the target compound and its derivatives. nih.gov

For the analysis of similar compounds like Tris(2,4-di-tert-butylphenyl) phosphite, reverse-phase HPLC methods are commonly employed. sielc.com A typical mobile phase might consist of a mixture of acetonitrile and water. sielc.com Detection by MS, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), provides molecular weight information and fragmentation patterns that aid in structural confirmation. lcms.cznih.gov The choice of mobile phase can significantly impact the ionization efficiency and the resulting mass spectra. lcms.cz

Parameter Typical Conditions for Phosphite Antioxidant Analysis
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Ionization Source APCI or ESI lcms.cznih.gov
Detection Mode Selected Ion Monitoring (SIM) or Full Scan

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nist.gov While this compound has a relatively high molecular weight, it can be analyzed by GC-MS, particularly for identifying its more volatile degradation products. One of the main degradation products of the related Tris(2,4-di-tert-butylphenyl) phosphite is 2,4-di-tert-butylphenol (B135424). researchgate.net Pyrolysis-GC/MS is another approach that can be used for the direct analysis of additives in polymeric materials. nist.gov

In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. researchgate.net

Parameter Typical Conditions for the Analysis of Phosphite Antioxidant Derivatives
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injection Mode Splitless or split
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of trace-level compounds in complex matrices. researchgate.net This technique is well-suited for the determination of this compound and its derivatives in various samples. nih.gov

The use of sub-2 µm particle size columns in UHPLC allows for faster separations and improved peak shapes. Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions for the target analytes. This is particularly useful for quantifying the parent phosphite and its oxidized phosphate form simultaneously. A multi-residue analytical method using solid-phase extraction followed by UHPLC-MS/MS has been developed for the trace analysis of numerous polymer additives and their degradation products. researchgate.net

Technique Advantages for this compound Analysis
UHPLC Faster analysis times, higher resolution, and improved peak efficiency.
MS/MS High selectivity and sensitivity through Multiple Reaction Monitoring (MRM), enabling accurate quantification in complex samples.

Mass Spectrometry-Based Non-Targeted Screening Approaches for Unknown Degradants

Non-targeted screening using high-resolution mass spectrometry (HRMS) has emerged as a powerful tool for identifying unknown degradation products of polymer additives like this compound. This approach is particularly valuable as it does not require pre-existing knowledge of all potential degradants, allowing for the discovery of novel transformation products formed during polymer processing, storage, or use. Techniques such as liquid chromatography coupled with time-of-flight (LC-TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide the high mass accuracy and resolution necessary to determine the elemental composition of unknown compounds.

The general workflow for non-targeted screening involves the extraction of additives and their degradants from the polymer matrix, followed by chromatographic separation and HRMS analysis. The resulting complex datasets are then processed using specialized software to detect features (i.e., ions with a specific mass-to-charge ratio and retention time) that are present in degraded samples but absent in control samples. By comparing the accurate mass measurements of these features with chemical databases, potential elemental compositions can be generated. Further structural elucidation is typically achieved through tandem mass spectrometry (MS/MS) experiments, which provide fragmentation patterns that can be used to deduce the chemical structure of the unknown degradant.

In the context of phosphite antioxidants, a primary degradation pathway involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (P(V)). For the closely related antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), its phosphate analogue has been identified as a major degradation product in numerous studies. It is therefore highly probable that Tris(2,4-di-tert-pentylphenyl) phosphate is a key degradant of this compound. Other potential degradation pathways include hydrolysis of the phosphite ester bonds, leading to the formation of 2,4-di-tert-pentylphenol (B85779) and various phosphonic acid derivatives.

The table below summarizes potential unknown degradants of this compound that could be identified using non-targeted screening, based on known degradation pathways of similar phosphite antioxidants.

Potential Degradant Chemical Formula Proposed Formation Pathway
Tris(2,4-di-tert-pentylphenyl) phosphateC48H75O4POxidation of the central phosphorus atom
Bis(2,4-di-tert-pentylphenyl) phosphiteC32H51O3PHydrolysis of one phenoxy group
2,4-di-tert-pentylphenolC16H26OHydrolysis product
Phosphoric acidH3PO4Complete hydrolysis product

Method Validation and Quantification Strategies in Complex Polymer Matrices

The quantification of this compound and its derivatives in complex polymer matrices requires the development and validation of robust analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the technique of choice due to its high selectivity and sensitivity, which are necessary to overcome the challenges posed by the polymer matrix.

Method validation is a critical step to ensure that the analytical method is reliable, accurate, and reproducible for its intended purpose. The validation process typically involves the assessment of several key parameters, as outlined by international guidelines.

A crucial aspect of quantification in polymer matrices is the sample preparation step. Efficient extraction of the analyte from the polymer is essential for accurate quantification. Common extraction techniques include solvent extraction, dissolution-precipitation, and accelerated solvent extraction (ASE). The choice of extraction solvent and conditions must be carefully optimized to ensure high recovery of the target analytes without causing their degradation. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to compensate for any matrix effects and variations in extraction recovery.

The table below outlines the key parameters for the validation of a quantitative LC-MS/MS method for this compound in a polymer matrix.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity and Range The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.Correlation coefficient (r²) > 0.99 for the calibration curve.
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by spiking blank polymer matrix with known concentrations of the analyte.Mean recovery typically within 80-120%.
Precision (Repeatability and Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative standard deviation (RSD) typically < 15%.
Limit of Quantification (LOQ) The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, or determined through precision at low concentrations.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).No significant changes in results when method parameters are slightly varied.
Matrix Effect The alteration of analyte ionization due to co-eluting matrix components.Assessed by comparing the response of the analyte in pure solvent versus in the presence of the extracted matrix.

Stabilization of Polyolefins and Other Thermoplastic Polymers

As a high-performance phosphite stabilizer, this compound is utilized in a range of thermoplastic resins to prevent oxidative degradation. google.com Its efficacy stems from its ability to decompose hydroperoxides, which are formed during the oxidation of the polymer matrix, into non-radical, stable products. This action is particularly crucial during melt processing stages where polymers are highly susceptible to thermal and oxidative breakdown.

While specific performance data for this compound in polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) is not extensively detailed in publicly available research, its utility in polyolefins is well-established through patent literature covering its use in thermoplastic resins. google.com As a member of the sterically hindered phosphite class, its function is to protect the polymer during processing at elevated temperatures. By scavenging hydroperoxides, it helps to maintain the polymer's molecular weight, preventing chain scission or cross-linking. This results in better retention of mechanical properties and improved melt flow stability, which is critical for extrusion and molding operations.

The application of this compound extends to engineering thermoplastics such as polycarbonates (PC) and acrylonitrile-butadiene-styrene (ABS) resins. google.com These polymers are often processed at high temperatures where they are prone to yellowing and degradation. The use of this phosphite stabilizer helps to preserve the color and clarity of the polymer, which is especially important for polycarbonate applications where optical transparency is a key requirement. In ABS, it contributes to maintaining the structural integrity and impact strength of the resin through processing cycles.

This compound is also employed as a stabilizer for elastomers. google.com In these materials, it helps to prevent the degradation of the polymer chains, which is essential for retaining the elastic properties and durability of the final product. Its role in styrenic polymers, such as polystyrene (PS) and its copolymers, is to provide processing stability and prevent discoloration.

Table 1: Polymer Stabilization Applications

Polymer TypeApplication AreaStabilization Benefits
Polyolefins Polypropylene (PP), Polyethylene (PE)Melt flow control, retention of mechanical properties, prevention of discoloration.
Engineering Plastics Polycarbonate (PC), ABS ResinsColor stability, preservation of optical clarity (PC), impact strength retention (ABS).
Elastomers & Styrenics Synthetic Rubbers, Polystyrene (PS)Maintenance of elastic properties, processing stability, color preservation.

Role in Enhancing Processing Stability and Long-Term Performance of Polymers

The principal role of this compound is as a processing stabilizer. During polymer extrusion, molding, and other melt-processing techniques, high temperatures and mechanical shear generate free radicals and hydroperoxides. This phosphite compound functions as a hydroperoxide decomposer, converting them into harmless alcohols before they can break down into aggressive radical species. This immediate protection during the manufacturing process is critical for preventing significant degradation and maintaining the polymer's intended molecular architecture.

By protecting the polymer during this initial, high-stress phase, it also contributes to long-term performance. It works synergistically with primary antioxidants (typically hindered phenols). The phosphite stabilizer sacrificially protects the primary antioxidant from being consumed rapidly at high processing temperatures. This allows the primary antioxidant to remain largely available in the polymer matrix to provide long-term thermal stability and protect against degradation during the service life of the product.

Formulation and Development of Advanced Antidegradant Blends

A significant development in the application of phosphite stabilizers is the formulation of liquid antioxidant blends. google.com While this compound is a solid at room temperature, it can be combined with other solid phosphite esters to form a eutectic mixture that is liquid at ambient conditions. google.com

This innovation addresses the handling challenges associated with solid additives, such as dust formation and the need for specialized dosing equipment. These liquid blends offer several advantages:

Improved Handling and Dosing: Liquids are easier to pump, meter, and incorporate uniformly into the polymer matrix.

Dust-Free Environment: Eliminates the occupational health and safety concerns associated with fine powder inhalation.

Enhanced Compatibility: The liquid form can improve compatibility and solubility within the polymer.

A patent for such liquid phosphite blends explicitly includes this compound as a potential component, highlighting its importance in the development of these advanced, user-friendly antidegradant systems for thermoplastic resins and elastomers. google.com

Emerging Applications in Novel Material Systems and Specialized Polymer Composites

Looking forward, the properties of this compound make it a strong candidate for emerging applications in advanced material systems. As industries move towards higher performance and more sustainable materials, the need for effective stabilization becomes even more critical.

Potential future applications include:

High-Temperature Engineering Plastics: Its high thermal stability makes it suitable for protecting polymers that are processed or used at extreme temperatures.

Recycled Polymer Stabilization: It can be used to restabilize recycled polymers, which often undergo multiple heat histories that deplete their original antioxidant packages. This can help improve the quality and performance of recycled plastics.

Polymer Composites: In specialized composites, such as those reinforced with natural fibers or mineral fillers, the phosphite can protect the polymer matrix from degradation catalyzed by impurities or reactive surfaces on the filler materials.

While specific research in these areas is still developing, the fundamental chemistry of this compound positions it as a valuable tool for innovation in materials science.

Environmental Fate and Transformation of this compound

This compound is an organophosphite antioxidant utilized as a stabilizer in various polymers. Its role is to protect the polymer from degradation during processing and throughout its service life. Understanding the environmental fate and transformation of this compound is crucial for assessing its potential environmental impact. While specific experimental data on this compound is limited, its environmental behavior is expected to be similar to its close structural analog, Tris(2,4-di-tert-butylphenyl) phosphite (also known as Irgafos 168), for which more extensive research is available.

Table of Compounds

Advanced Characterization of Degradation Metabolites and Intermediates

(Note: This section primarily draws from studies on Tris(2,4-di-tert-butylphenyl) phosphite, highlighting common degradation patterns of phosphite antioxidants under various conditions.)

The degradation of phosphite antioxidants like Tris(2,4-di-tert-pentylphenyl) phosphite within polymer systems leads to the formation of various metabolites and intermediates. The identification and quantification of these substances are critical for understanding the stabilizer's efficacy and the potential for migration of these new compounds. Research on the closely related and widely used antioxidant, Tris(2,4-di-tert-butylphenyl) phosphite, provides significant insight into the expected degradation products. researchgate.netacs.org

Under conditions such as polymer extrusion, storage, and exposure to sunlight or UV irradiation, Tris(2,4-di-tert-butylphenyl) phosphite undergoes transformation. researchgate.netacs.org The primary degradation products consistently identified are 2,4-di-tert-butylphenol (DP1) and its oxidized form, Tris(2,4-di-tert-butylphenyl) phosphate (DP2). researchgate.netresearchgate.netmdpi.com The formation of 2,4-di-tert-butylphenol is particularly pronounced under UV irradiation, while the phosphate is the major product resulting from processes like extrusion and storage. researchgate.netacs.org

Advanced analytical techniques are essential for the characterization of these degradation products. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for detecting and quantifying both the parent antioxidant and its metabolites. researchgate.net Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry are also employed to elucidate the hydrolysis mechanisms of phosphite antioxidants. mmu.ac.ukmmu.ac.uk

Table 1: Key Degradation Products of Tris(2,4-di-tert-butylphenyl) phosphite

Degradation Product Common Name/Abbreviation Formation Conditions Analytical Detection Method
2,4-di-tert-butylphenol DP1 UV irradiation Gas Chromatography-Mass Spectrometry (GC-MS)

Mechanisms of Fragment Formation and Migration within Polymer Systems

The formation of degradation fragments from phosphite antioxidants is governed by specific chemical mechanisms, primarily oxidation and hydrolysis. Phosphites function as secondary antioxidants by decomposing hydroperoxides that form in polymers during auto-oxidation, especially at the high temperatures of melt processing. amfine.comadeka-pa.eu In this process, the phosphite (P(OR)₃) is oxidized to its corresponding phosphate (P(O)(OR)₃). vinatiorganics.com This sacrificial mechanism is key to preventing the degradation of the polymer. vinatiorganics.com

The degradation of Tris(2,4-di-tert-butylphenyl) phosphite can be summarized by two main reactions:

Oxidation: The parent phosphite compound reacts with hydroperoxides in the polymer, converting to Tris(2,4-di-tert-butylphenyl) phosphate. researchgate.netvinatiorganics.com

Hydrolysis: Although some phosphite antioxidants are formulated for improved hydrolytic stability, they can be susceptible to hydrolysis, which breaks the ester bonds, leading to the formation of the corresponding phenol (B47542) (2,4-di-tert-butylphenol) and phosphorous acid derivatives. mmu.ac.ukmmu.ac.uk Some of these hydrolysis products may themselves exhibit antioxidant activity. mmu.ac.ukmmu.ac.uk

Several factors influence the rate and extent of degradation and subsequent migration of these fragments within the polymer matrix:

Processing Conditions: High temperatures and shear forces during polymer extrusion can accelerate the oxidation of the phosphite to the phosphate. researchgate.netfda.gov

Environmental Exposure: UV radiation and sunlight exposure are significant contributors to the degradation, particularly leading to the formation of the phenolic breakdown product. researchgate.netacs.org

Storage: The degradation process continues during the storage of the polymer articles. researchgate.netacs.org

Migration: The smaller molecular weight of degradation products like 2,4-di-tert-butylphenol increases their potential for migration from the polymer matrix into contacting substances, such as food simulants. researchgate.netacs.org Studies have evaluated this migration at various temperatures, confirming that the movement of these fragments is a critical consideration for applications like food packaging. researchgate.net

Table 2: Factors Influencing Degradation and Migration

Factor Effect on Phosphite Antioxidant Primary Degradation Product
Polymer Extrusion Thermo-oxidative degradation Tris(2,4-di-tert-butylphenyl) phosphate
UV Irradiation Photodegradation 2,4-di-tert-butylphenol
Sunlight Exposure Photo- and thermo-oxidative degradation Tris(2,4-di-tert-butylphenyl) phosphate
Storage (in dark) Slow oxidation/hydrolysis Tris(2,4-di-tert-butylphenyl) phosphate

Structure Activity Relationship Studies and Computational Approaches

Correlating Molecular Structure with Antioxidant Efficacy and Stability

Influence of Steric Hindrance on Reactivity and Hydrolytic Stability

The defining structural characteristic of Tris(2,4-di-tert-pentylphenyl) phosphite (B83602) is the presence of bulky tertiary pentyl groups at the ortho and para positions of the phenyl rings. This significant steric hindrance is a deliberate design feature that profoundly influences the molecule's stability and reactivity.

The primary role of a phosphite antioxidant is to decompose hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. vinatiorganics.com However, a competing and undesirable reaction is hydrolysis, where the phosphite reacts with water, leading to its degradation and a potential loss of antioxidant performance. researchgate.net The bulky tert-pentyl groups act as a physical shield around the central phosphorus atom, impeding the approach of water molecules. researchgate.net This steric protection is a key factor in the enhanced hydrolytic stability of hindered aryl phosphites compared to their less hindered counterparts like triphenyl phosphite. researchgate.netnih.gov

While high steric hindrance improves hydrolytic stability, it can also modulate the antioxidant reactivity. An excessively hindered structure might slow down the desired reaction with hydroperoxides. researchgate.net Therefore, the size and placement of the alkyl groups represent a critical balance between ensuring hydrolytic stability and maintaining high antioxidant efficacy. The di-tert-pentyl substitution pattern in Tris(2,4-di-tert-pentylphenyl) phosphite is an optimized compromise, providing substantial resistance to hydrolysis without excessively compromising its ability to scavenge hydroperoxides during polymer processing. nih.gov

Phosphite CompoundRelative Steric HindranceGeneral Hydrolytic StabilityPrimary Antioxidant Function
Triphenyl phosphiteLowLowHydroperoxide decomposition
Tris(2,4-di-tert-butylphenyl) phosphiteHighHighHydroperoxide decomposition
This compoundVery HighVery HighHydroperoxide decomposition

Electronic Effects on Phosphite Reactivity and Degradation Pathways

The electronic nature of the substituents on the phenyl rings also plays a crucial role in the antioxidant activity of this compound. The tert-pentyl groups are electron-donating, which increases the electron density on the oxygen atoms of the phosphite ester. This, in turn, influences the nucleophilicity of the phosphorus atom and its reactivity towards electrophilic species like hydroperoxides.

Electron-donating groups can enhance the ability of the phosphite to reduce hydroperoxides, thereby improving its performance as a secondary antioxidant. scbt.com The primary degradation pathway for a phosphite antioxidant is its oxidation to the corresponding phosphate (B84403). vinatiorganics.com In the case of this compound, this would be Tris(2,4-di-tert-pentylphenyl) phosphate. This oxidation is the desired reaction as it neutralizes harmful hydroperoxides.

However, other degradation pathways can occur, particularly hydrolysis, which is catalyzed by acidic conditions and leads to the formation of 2,4-di-tert-pentylphenol (B85779) and phosphorous acid. researchgate.net The electronic effects of the substituents can influence the susceptibility of the P-O bond to cleavage. While electron-donating groups may slightly increase the reactivity of the phosphorus center, the overwhelming steric hindrance is the dominant factor in preventing hydrolysis. nih.gov

Theoretical Chemistry and Computational Modeling

In recent years, theoretical chemistry and computational modeling have become indispensable tools for investigating the complex behavior of antioxidant molecules like this compound at a molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Prediction of Reaction Mechanisms and Degradation Pathways

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways of phosphite antioxidants. nih.govnih.gov These calculations can elucidate the step-by-step mechanism of hydroperoxide decomposition, including the structures of transition states and the energies of intermediates. By comparing the activation energies for different potential pathways, researchers can predict the most likely degradation routes under various conditions.

For this compound, computational studies can be used to model its oxidation to the corresponding phosphate, as well as its hydrolysis. These models can help to quantify the influence of the tert-pentyl groups on the reaction barriers, providing a theoretical basis for the observed high hydrolytic stability and antioxidant efficacy.

Computational MethodApplication to this compoundPredicted Outcome
Density Functional Theory (DFT)Modeling of oxidation and hydrolysis reactions.Calculation of activation energies and reaction thermodynamics.
Molecular Dynamics (MD)Simulation of diffusion and distribution within a polymer matrix.Prediction of compatibility and physical loss.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular descriptors with antioxidant activity.Screening of potential new antioxidant structures.

Simulation of Molecular Interactions within Polymer Systems

The effectiveness of an antioxidant also depends on its physical behavior within the polymer matrix, including its solubility, compatibility, and diffusion rate. researchgate.net Molecular Dynamics (MD) simulations can be used to model the interactions between this compound and polymer chains, such as polyethylene (B3416737) or polypropylene (B1209903). winona.edu

These simulations can predict how the antioxidant molecule will distribute itself within the polymer, whether it is likely to aggregate, and how quickly it might migrate to the surface and be lost. By understanding these molecular-level interactions, formulations can be optimized to ensure the antioxidant remains dispersed and available to protect the polymer throughout its service life.

In Silico Screening and Rational Design of Novel Organophosphite Derivatives

The insights gained from SAR studies and computational modeling can be used to rationally design new organophosphite antioxidants with improved properties. frontiersin.org In silico screening involves the computational evaluation of a large number of virtual candidate molecules to predict their performance before they are synthesized in the laboratory. frontiersin.org

By systematically modifying the structure of this compound in a computational model—for example, by changing the nature or position of the alkyl substituents—it is possible to screen for derivatives with enhanced hydrolytic stability, optimized reactivity, or better compatibility with specific polymers. This approach accelerates the discovery and development of new and more effective antioxidant solutions.

Q & A

Q. How can Tris(2,4-di-tert-butylphenyl) phosphite (TBPPh) be structurally characterized?

TBPPh is an aromatic organophosphite with three 2,4-di-tert-butylphenol groups bonded to a central phosphorus atom. Its molecular formula is C₄₂H₆₃O₃P (MW 646.92), and its structure can be confirmed via NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS). The InChIKey (AZSKHRTUXHLAHS-UHFFFAOYSA-N) and SMILES strings are critical for database searches .

Q. What analytical methods are suitable for quantifying TBPPh and its degradation products?

Reverse-phase HPLC with UV detection (e.g., Newcrom R1 column, acetonitrile/water/phosphoric acid mobile phase) is effective for separation. For mass spectrometry compatibility, replace phosphoric acid with formic acid. Degradation products like oxidized TBPPh and 2,4-di-tert-butylphenol require GC-MS or LC-MS/MS for identification .

Q. What is the primary mechanism of TBPPh as a polymer stabilizer?

TBPPh acts as a hydroperoxide decomposer, converting ROOH radicals into non-reactive alcohols. It also chelates metal ions that catalyze polymer degradation. Synergy with phenolic antioxidants (e.g., Irganox 1010) enhances stabilization by reducing radical chain reactions .

Advanced Research Questions

Q. How do experimental conditions influence TBPPh’s degradation pathways in polyolefins?

Under thermal processing (e.g., 180–220°C), TBPPh oxidizes to tris(2,4-di-tert-butylphenyl) phosphate (AO168═O), detectable via HPLC-UV. Hydrolysis in humid environments produces 2,4-di-tert-butylphenol and di(2,4-di-tert-butylphenyl) hydrogen phosphite. Accelerated aging studies (e.g., 70°C/75% RH) combined with FTIR or SEC monitor these pathways .

Q. What methodologies quantify TBPPh migration from food-contact plastics?

EU Directive 2002/72/EC mandates calculating the total specific migration limit (SML(T)) by summing TBPPh and its oxidized form. Simulant extraction (e.g., 10% ethanol, 40°C/10 days) followed by SPE cleanup and LC-MS/MS achieves detection limits <10 ng/g. Matrix-matched calibration corrects for polymer interference .

Q. How does TBPPh interact with other additives in polymer formulations?

TBPPh synergizes with hindered phenols (e.g., Irganox 1010) by regenerating active phenolic groups. However, it antagonizes sulfur-containing antioxidants due to acid-base interactions. DOE (Design of Experiments) approaches optimize ratios; e.g., 0.1–0.3% TBPPh with 0.05–0.1% phenol minimizes gelation in metallocene polyethylenes .

Q. What environmental monitoring strategies detect TBPPh and its transformation products?

Indoor dust analysis reveals AO168═O at unexpectedly high concentrations (up to 11.1 μg/g) via pressurized liquid extraction (PLE) and GC-TOFMS. Isotope dilution (e.g., ¹³C-labeled AO168═O) improves accuracy. Hydrolysis products in aquatic systems require SPE with HLB cartridges and LC-QqQ-MS .

Contradictions and Limitations in Current Data

  • CAS Ambiguity : TBPPh (phosphite, CAS 31570-04-4) is often confused with its oxidized phosphate form (CAS 95906-11-9). Researchers must verify compound identity via HRMS or ³¹P NMR .
  • Ecotoxicity Gaps : No data exist on TBPPh’s chronic aquatic toxicity, though structural analogs suggest potential bioaccumulation. Standard OECD 301/302 tests are recommended .
  • Regulatory Variability : While EFSA assigns a TDI of 1 mg/kg bw, discrepancies exist in SML(T) enforcement across regions. Harmonized protocols for migration testing are needed .

Methodological Recommendations

  • Degradation Studies : Use ³¹P NMR to track phosphorus speciation during thermal/hydrolytic degradation .
  • Synergy Optimization : Apply response surface methodology (RSM) to model TBPPh-phenol interactions in LLDPE .
  • Environmental Sampling : Include AO168═O in routine OPE screenings due to its dominance in indoor dust .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.